Cas no 1018565-49-5 (2-(4-methylpiperidin-1-yl)-2-oxoacetic acid)

2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid is a specialized organic compound featuring a 4-methylpiperidine moiety linked to an oxoacetic acid group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the piperidine ring and the carboxyl group allows for versatile functionalization, enabling its use in the development of bioactive molecules. Its well-defined chemical properties facilitate precise modifications, enhancing its utility in medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers favor it for its potential in constructing complex heterocyclic frameworks, contributing to advancements in drug discovery and fine chemical applications.
2-(4-methylpiperidin-1-yl)-2-oxoacetic acid structure
1018565-49-5 structure
Product Name:2-(4-methylpiperidin-1-yl)-2-oxoacetic acid
CAS No:1018565-49-5
MF:C8H13NO3
MW:171.193722486496
CID:4567607
PubChem ID:28710301
Update Time:2025-11-01

2-(4-methylpiperidin-1-yl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid
    • 1-Piperidineacetic acid, 4-methyl-α-oxo-
    • 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid
    • Inchi: 1S/C8H13NO3/c1-6-2-4-9(5-3-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
    • InChI Key: RKEQULRMXKXQCT-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)O)N1CCC(C)CC1

Computed Properties

  • Exact Mass: 171.089543g/mol
  • Monoisotopic Mass: 171.089543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 171.19g/mol
  • XLogP3: 1
  • Topological Polar Surface Area: 57.6Ų

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2-(4-methylpiperidin-1-yl)-2-oxoacetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1018565-49-5)2-(4-methylpiperidin-1-yl)-2-oxoacetic acid
Order Number:A1021078
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:25
Price ($):155.0
Email:sales@amadischem.com

Additional information on 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid

Introduction to 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid (CAS No. 1018565-49-5)

2-(4-methylpiperidin-1-yl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1018565-49-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a 4-methylpiperidin-1-yl moiety linked to a 2-oxoacetic acid backbone, has garnered attention due to its structural features and potential biological activities. The unique combination of a piperidine ring with a methyl substituent and an acetoacetate-like structure positions it as a promising candidate for further exploration in drug discovery and development.

The 4-methylpiperidin-1-yl group is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in protein targets. This structural motif has been extensively utilized in the design of small-molecule inhibitors and activators, particularly in the modulation of enzyme activity and receptor interactions. The presence of this group in 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid suggests potential applications in targeting diseases associated with aberrant enzyme function or receptor signaling.

The 2-oxoacetic acid moiety, also known as pyruvic acid derivative, is another key structural feature that contributes to the compound's biological relevance. This functional group is involved in various metabolic pathways and has been implicated in numerous biological processes. Its incorporation into the molecule may confer additional biological properties, such as metabolic stability or bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets. Studies have indicated that the 4-methylpiperidin-1-yl group can interact with hydrophobic pockets of proteins, while the 2-oxoacetic acid moiety may engage in hydrogen bonding or ionic interactions. These insights have guided the optimization of analogs with enhanced potency and selectivity.

In vitro studies have begun to explore the potential pharmacological effects of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The ability to modulate these enzymes could make it a valuable tool for developing treatments for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

Furthermore, the structural flexibility of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid allows for further derivatization and optimization. By modifying the substituents on the piperidine ring or exploring different acetoacetate derivatives, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This adaptability makes it an attractive scaffold for structure-based drug design initiatives.

The synthesis of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid has been achieved through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic methodologies, including transition-metal-catalyzed reactions and enantioselective synthesis, have been employed to enhance the efficiency and sustainability of the process. These advancements ensure that sufficient quantities of the compound can be produced for preclinical and clinical investigations.

The potential therapeutic applications of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid extend beyond its inhibitory effects on enzymes. Its ability to interact with biological targets may also make it useful in modulating cellular signaling pathways. For instance, studies have suggested that compounds with similar structures could influence pathways involved in cell proliferation, differentiation, and apoptosis. These effects could be exploited for therapeutic benefit in conditions such as cancer and neurodegenerative diseases.

As research continues to uncover new biological functions and mechanisms, the importance of compounds like 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid will likely grow. The integration of high-throughput screening technologies with advanced computational methods will accelerate the discovery process, allowing for rapid identification of lead compounds with promising therapeutic profiles. The compound's unique structural features make it a valuable asset in this endeavor.

The development of novel pharmaceuticals relies heavily on the availability of well-characterized starting materials and intermediates. 2-(4-methylpiperidin-1-yl)-2-oxyoacetic acid, with its well-defined chemical properties and potential biological activities, fits into this category as a versatile building block for drug discovery programs. Its synthesis and characterization contribute to the growing library of molecules that researchers can explore for new treatments.

In conclusion, 2-(4-methyl-piperidin - 1 - yl) - 2 - oxoacetic acid (CAS No . 1018565 - 49 - 5) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with preliminary evidence suggesting promising biological activities , make it an exciting candidate for further investigation . As research progresses , this compound holds great potential for contributing to new therapeutic strategies across various medical disciplines . p >

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Amadis Chemical Company Limited
(CAS:1018565-49-5)2-(4-methylpiperidin-1-yl)-2-oxoacetic acid
A1021078
Purity:99%
Quantity:1g
Price ($):155.0
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